N-(3-ethoxyphenyl)furan-2-carboxamide
Description
N-(3-Ethoxyphenyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan ring conjugated to a carboxamide group, with a 3-ethoxyphenyl substituent at the amide nitrogen. This compound belongs to a broader class of furan-2-carboxamides, which are widely studied for their structural versatility and bioactivity in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-2-16-11-6-3-5-10(9-11)14-13(15)12-7-4-8-17-12/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
HTTJGEXHPYBMCL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- Furan ring : A five-membered aromatic heterocycle with oxygen, contributing to electron-rich properties and π-orbital interactions.
- Carboxamide linker : Enhances hydrogen-bonding capacity and stability.
- 3-Ethoxyphenyl group : The ethoxy (-OCH₂CH₃) substituent at the meta position of the phenyl ring introduces steric and electronic effects that modulate solubility, bioavailability, and target interactions.
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The bioactivity of furan-2-carboxamides is highly dependent on the substituents on the phenyl ring and modifications to the carboxamide linker. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Solubility: Electron-withdrawing groups (e.g., -NO₂ in ) reduce solubility, while electron-donating groups (e.g., -OCH₃ in ) enhance it. The ethoxy group’s intermediate polarity may balance lipophilicity and aqueous solubility.
- Stability : Thiourea derivatives () are prone to hydrolysis under acidic conditions, whereas carboxamides with aromatic substituents (e.g., ) exhibit greater stability.
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